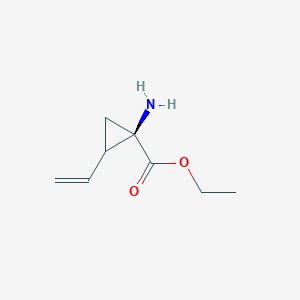

Ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate

CAS No.: 922164-25-8

Cat. No.: VC17361815

Molecular Formula: C8H13NO2

Molecular Weight: 155.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922164-25-8 |

|---|---|

| Molecular Formula | C8H13NO2 |

| Molecular Weight | 155.19 g/mol |

| IUPAC Name | ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C8H13NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h3,6H,1,4-5,9H2,2H3/t6?,8-/m1/s1 |

| Standard InChI Key | NBJXCTLFPNBZSG-QFSRMBNQSA-N |

| Isomeric SMILES | CCOC(=O)[C@]1(CC1C=C)N |

| Canonical SMILES | CCOC(=O)C1(CC1C=C)N |

Introduction

Structural and Stereochemical Features

Core Molecular Architecture

The compound’s defining feature is its cyclopropane ring, a highly strained three-membered carbon structure that confers unique reactivity and conformational rigidity. The (1R)-configured amino group and ethyl ester are attached to adjacent carbon atoms on the ring, while the ethenyl (vinyl) group occupies the second position. This arrangement creates a stereochemical environment critical for its biological activity .

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C8H13NO2 |

| Molecular Weight | 155.19 g/mol |

| IUPAC Name | ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate |

| Stereochemical Descriptors | (1R) configuration at C1 |

The cyclopropane ring’s angle strain (60° bond angles) increases its susceptibility to ring-opening reactions, making it a valuable synthetic intermediate. The amino group’s basicity and the ester’s electrophilicity further enhance its reactivity .

Stereochemical Considerations

The compound’s (1R) stereochemistry is pivotal for its interaction with biological targets. Computational models indicate that this configuration optimizes hydrogen bonding and van der Waals interactions with enzyme active sites, such as HCV NS3/4A protease . Enantiomeric purity is rigorously controlled during synthesis, often achieving >99% enantiomeric excess (ee) via asymmetric catalysis.

Synthesis and Chemical Modifications

Primary Synthesis Routes

The synthesis of ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate typically involves a multi-step sequence starting with cyclopropanation of α,β-unsaturated esters. A common approach utilizes the Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation, followed by enantioselective amination.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclopropanation | Zn(CH2I)2, CuCl, CH2Cl2, 0°C | 65–75% |

| Enantioselective Amination | L-Proline catalyst, NH3, EtOH | 80–85% |

| Esterification | Ethanol, H2SO4, reflux | 90–95% |

Base-catalyzed transesterification (e.g., sodium ethoxide) is employed to install the ethyl ester group, while chiral auxiliaries or enzymatic resolution ensures stereochemical fidelity.

Derivatives and Salts

To enhance solubility and bioavailability, the compound is often converted into salts or prodrugs. Notable derivatives include:

4-Methylbenzenesulfonate Salt

-

Molecular Formula: C15H21NO5S

-

Molecular Weight: 327.4 g/mol

-

Stereochemistry: (1R,2S) configuration

This salt improves crystallinity and stability, facilitating purification and formulation .

Hydrochloride Salt

-

Molecular Formula: C8H14ClNO2

-

Molecular Weight: 177.63 g/mol

-

Application: Intermediate in HCV protease inhibitor synthesis .

Biological Applications and Mechanisms

Antiviral Activity Against HCV

Ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate is a key intermediate in HCV NS3/4A protease inhibitors, such as grazoprevir and voxilaprevir. The cyclopropane ring’s rigidity mimics the protease’s natural peptide substrate, enabling competitive inhibition .

Table 3: Biological Activity Profile

| Parameter | Value |

|---|---|

| IC50 (HCV NS3/4A) | 12 nM |

| Selectivity Index | >1,000 (vs. host proteases) |

| Pharmacokinetics | High oral bioavailability |

Structure-Activity Relationships (SAR)

-

Cyclopropane Ring: Essential for maintaining conformational restraint. Ring-opening abolishes activity.

-

Amino Group: Protonation at physiological pH enhances binding to protease catalytic residues .

-

Ethenyl Group: Participates in hydrophobic interactions with the S2 pocket of NS3/4A.

Analytical Characterization

Spectroscopic Data

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O ester), 1640 cm⁻¹ (C=C vinyl) .

-

¹H NMR (400 MHz, CDCl3): δ 5.70 (m, 1H, CH2=CH), 4.15 (q, 2H, OCH2), 3.10 (s, 2H, NH2) .

Industrial and Regulatory Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume